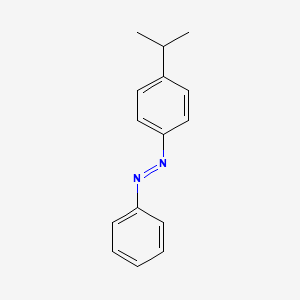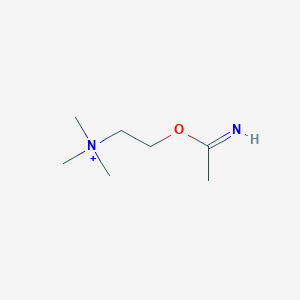
RL-6-Me-7-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RL-6-Me-7-OH involves the reduction of lumazine across the C-6,C-7-double bond and substitution with a hydroxymethyl group at C-6 and a 1-D-ribityl group at N-8 . The reaction conditions typically involve the use of reducing agents and specific solvents to achieve the desired product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
RL-6-Me-7-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the pteridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide (DMSO) and ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
RL-6-Me-7-OH has several scientific research applications, including:
Wirkmechanismus
RL-6-Me-7-OH exerts its effects by activating MAIT cells. These cells recognize the compound through the major histocompatibility complex class I-related protein (MR1). The activation of MAIT cells leads to the release of cytokines and other immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to RL-6-Me-7-OH include:
7-Hydroxy-6-methyl-8-ribityl lumazine: A closely related compound with similar structural features.
Lumazine derivatives: Various derivatives of lumazine that share the pteridine moiety.
Uniqueness
This compound is unique due to its specific ability to activate MAIT cells, which distinguishes it from other lumazine derivatives .
Eigenschaften
Molekularformel |
C12H16N4O7 |
|---|---|
Molekulargewicht |
328.28 g/mol |
IUPAC-Name |
6-methyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1H-pteridine-2,4,7-trione |
InChI |
InChI=1S/C12H16N4O7/c1-4-11(22)16(2-5(18)8(20)6(19)3-17)9-7(13-4)10(21)15-12(23)14-9/h5-6,8,17-20H,2-3H2,1H3,(H2,14,15,21,23)/t5-,6+,8-/m0/s1 |
InChI-Schlüssel |
QCYVUUAIJUUUPI-BBVRLYRLSA-N |
SMILES |
CC1=NC2=C(NC(=O)NC2=O)N(C1=O)CC(C(C(CO)O)O)O |
Isomerische SMILES |
CC1=NC2=C(NC(=O)NC2=O)N(C1=O)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CC1=NC2=C(NC(=O)NC2=O)N(C1=O)CC(C(C(CO)O)O)O |
Synonyme |
6-methyl-7-hydroxyribolumazine 7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine Masuda's Compound V |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















